3-(Chloromethyl)pyridazine hydrochloride

Description

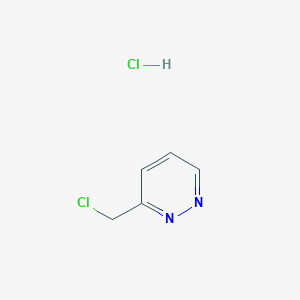

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(chloromethyl)pyridazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2.ClH/c6-4-5-2-1-3-7-8-5;/h1-3H,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPKSYVXQAWQCSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10627843 | |

| Record name | 3-(Chloromethyl)pyridazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27349-66-2 | |

| Record name | 3-(Chloromethyl)pyridazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(chloromethyl)pyridazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Chloromethyl Pyridazine Hydrochloride and Its Analogs

Synthetic Routes and Mechanistic Elucidation

The creation of pyridazine-based compounds is a significant area of medicinal chemistry, as the pyridazine (B1198779) ring is a component of several therapeutic agents. nih.gov Various strategies have been developed to synthesize pyridazine derivatives, including methods like the Diaza-Wittig reaction, aza-Diels-Alder reactions, and various cyclization protocols. nih.govorganic-chemistry.orgorganic-chemistry.org

A patented method outlines this transformation, which begins with the oxidation of the methyl group, followed by esterification, reduction, and finally, chlorination. google.com Another approach for a related compound involves the direct chlorination of 3-methylpyridazine (B156695) using trichloroisocyanuric acid at reflux in a chloroform (B151607) solvent. chemicalbook.com

Table 1: Four-Step Synthesis from 3-Methylpyridine (B133936)

| Step | Starting Material | Reagents | Product | Purpose |

|---|---|---|---|---|

| 1 | 3-Methylpyridine | Potassium Permanganate (B83412) (KMnO₄), Water | 3-Picolinic Acid | Oxidation of the methyl group to a carboxylic acid. google.com |

| 2 | 3-Picolinic Acid | Methanol (B129727), Acid Catalyst | Methyl Pyridine-3-carboxylate | Esterification to create a group suitable for reduction. google.com |

| 3 | Methyl Pyridine-3-carboxylate | Reducing Agent (e.g., Sodium Borohydride) | 3-Pyridinemethanol (B1662793) | Reduction of the ester to a primary alcohol (a pyridyl carbinol). guidechem.com |

The conversion of pyridyl carbinols, such as 3-pyridinemethanol, to their corresponding chloromethyl derivatives is effectively achieved using thionyl chloride (SOCl₂). google.comgoogle.com This reaction is a crucial step in synthesizing the hydrochloride salt of the target compound. Thionyl chloride is a versatile and widely used chlorinating agent in organic synthesis, favored for its ability to convert alcohols to alkyl chlorides and carboxylic acids to acid chlorides. researchgate.netmasterorganicchemistry.comlibretexts.org The reaction mechanism typically involves the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion. libretexts.org

Achieving high yield and purity in the chlorination of pyridyl carbinols requires careful optimization of the reaction conditions. google.com Key parameters include the molar ratio of reactants, the order of addition, and the reaction temperature. google.comgoogle.com Adding the pyridyl carbinol solution gradually to the thionyl chloride is a preferred method to prevent the formation of impurities. google.com

Research has established specific molar ratios that favor the desired product formation. For the conversion of 3-pyridinemethanol, a molar ratio of the alcohol to thionyl chloride between 1:1.1 and 1:1.3 is recommended. google.com Another process advocates for using a slight excess of thionyl chloride, approximately 0.1 to 0.2 equivalents, to drive the reaction to completion while minimizing side products. google.com

Table 2: Optimized Parameters for Thionyl Chloride Chlorination

| Parameter | Recommended Condition | Rationale | Source(s) |

|---|---|---|---|

| Molar Ratio (Alcohol:SOCl₂) | 1 : (1.1 - 1.3) | Ensures complete conversion of the alcohol. | google.com |

| Reactant Addition | Gradual addition of alcohol to SOCl₂ | Prevents impurity formation and controls reaction rate. | google.comorganic-chemistry.org |

| Temperature | Not exceeding 35°C | Improves purity and yield by minimizing side reactions. | google.com |

The choice of solvent and strict temperature control are critical for the success of thionyl chloride-mediated chlorinations. google.com Inert organic solvents are employed to provide a stable reaction medium that does not participate in the reaction, thereby simplifying the process and improving its economics. google.com Toluene (B28343) is a commonly used inert solvent for this purpose. google.com The use of a non-coordinating solvent like toluene can influence the reaction mechanism. nih.gov Dichloromethane (DCM) is another solvent frequently used in these reactions. commonorganicchemistry.com

Temperature control is paramount to prevent the formation of byproducts and decomposition of the desired product. google.com For the chlorination of 3-pyridyl carbinol, the reaction temperature should be carefully maintained at a level not to exceed 35°C. google.com This control helps to prevent over-reaction and the formation of impurities, leading to a product with higher purity and yield. google.com Running the reaction under an inert atmosphere can also be beneficial to keep out moisture, which could hydrolyze the thionyl chloride or the product. chemicalforums.com

The synthesis of key intermediates, such as picolinic acid and its derivatives, often begins with the oxidation of more fundamental precursors like methylated pyridines (e.g., picolines). google.comgoogle.com Picolinic acids are valuable compounds that serve as precursors in the synthesis of more complex molecules. nih.govresearchgate.net The oxidation of the alkyl side chain of a pyridine (B92270) ring to a carboxylic acid is a foundational transformation in this field. google.com While various oxidizing agents can be used, potassium permanganate has proven effective under specific conditions. google.comorgsyn.org Historically, the oxidation of alkyl pyridines with potassium permanganate in acidic solutions was considered unsuccessful, often leading to ring cleavage. google.comgoogle.com However, processes using alkaline or neutral conditions have been developed to achieve the desired pyridine carboxylic acids. google.comorgsyn.org

A well-defined method for preparing 3-picolinic acid (nicotinic acid) involves the oxidation of 3-methylpyridine using potassium permanganate (KMnO₄) in an aqueous medium. google.com Potassium permanganate is a powerful and versatile oxidizing agent, with its reactivity heavily dependent on the pH of the medium. patsnap.comnitrkl.ac.intsijournals.com For this specific synthesis, the reaction is carefully controlled to ensure the methyl group is converted to a carboxyl group without degrading the pyridine ring. google.com

The process involves heating 3-methylpyridine with potassium permanganate in water. google.com After the oxidation is complete, the reaction mixture is acidified to precipitate the picolinic acid. google.com

Table 3: Reaction Conditions for the Oxidation of 3-Methylpyridine

| Parameter | Recommended Condition | Purpose | Source(s) |

|---|---|---|---|

| Oxidizing Agent | Potassium Permanganate (KMnO₄) | To convert the methyl group to a carboxylic acid. | google.com |

| Molar Ratio (3-Methylpyridine:KMnO₄) | 1 : (2.1 - 2.3) | To ensure complete oxidation of the starting material. | google.com |

| Solvent | Water | Provides the medium for the reaction. | google.com |

| Temperature | 85 - 90°C | To facilitate the oxidation reaction at a controlled rate. | google.com |

| Reaction Time | Approximately 30 minutes of heating | To allow the reaction to proceed to completion. | google.com |

Oxidative Routes from Methylated Pyridines to Picolinic Acid Derivatives

Esterification and Reduction of Picolinic Acid Intermediates

A significant pathway to pyridazine-based structures involves the transformation of pyridine precursors. One established method utilizes 3-methylpyridine (3-picoline) as the starting material, which is first oxidized to form 3-picolinic acid (nicotinic acid). google.com This acid then undergoes esterification with an alcohol, such as methanol, under acidic conditions to yield the corresponding methyl ester, methyl pyridine-3-carboxylate. google.comgoogle.com

The subsequent step is the reduction of the ester to the corresponding alcohol, 3-pyridinemethanol. google.com This transformation is a critical step in creating the hydroxymethyl group that will later be converted to the chloromethyl functionality. Common reducing agents for this purpose include sodium borohydride, often in the presence of a Lewis acid catalyst. google.com The final step in this sequence to obtain a related pyridine analog, 3-(chloromethyl)pyridine (B1204626) hydrochloride, involves the reaction of 3-pyridinemethanol with a chlorinating agent like thionyl chloride. google.comgoogle.com This multi-step process, starting from the oxidation of a methyl group to an acid, followed by esterification and reduction, represents a versatile route for creating functionalized pyridine and pyridazine intermediates. google.com

A typical reaction sequence is detailed below:

Oxidation: 3-Methylpyridine is oxidized using a strong oxidizing agent like potassium permanganate to yield 3-picolinic acid. google.com

Esterification: The resulting 3-picolinic acid is reacted with methanol in the presence of an acid catalyst to form methyl pyridine-3-carboxylate. google.comgoogle.com

Reduction: The methyl ester is then reduced to 3-pyridinemethanol. google.com

Chlorination: Finally, the alcohol is treated with thionyl chloride to produce the target chloromethyl derivative. google.com

Investigations into Alternative Chlorination Agents and Methodologies

The chlorination step is pivotal in the synthesis of 3-(Chloromethyl)pyridazine (B1315788) hydrochloride. Traditional chlorinating agents like phosphorus oxychloride (POCl₃) are effective but often suffer from drawbacks such as high toxicity, corrosiveness, and the generation of significant waste, which complicates industrial-scale production. google.com Consequently, research has focused on identifying alternative, safer, and more environmentally benign chlorinating agents and methods. nih.gov

Among the explored alternatives, N-chloro compounds have gained attention. Reagents like 2-chloropyridazin-3(2H)-ones have been investigated as novel electrophilic chlorinating agents for the α-chlorination of active methylene (B1212753) and methine compounds. researchgate.net These reagents are noted for being recoverable and recyclable, aligning with green chemistry principles. researchgate.net The search for better chlorinating systems is driven by the need for mild reaction conditions, high selectivity, and reduced environmental impact. nih.govdntb.gov.ua

Trichloroisocyanuric Acid (TCCA) as a Chlorinating Agent

Trichloroisocyanuric acid (TCCA) has emerged as a highly effective and versatile alternative for chlorination reactions. dntb.gov.uaenamine.net It is a stable, non-toxic, inexpensive, and easy-to-handle solid, making it a superior choice compared to gaseous chlorine or other hazardous reagents. enamine.netflvc.org TCCA has been successfully used for the chlorination of a wide range of organic compounds, including arenes, heterocycles, and carbonyl compounds. dntb.gov.uaenamine.net

A specific method for synthesizing 3-(Chloromethyl)pyridazine involves the direct chlorination of 3-methylpyridazine using TCCA. In this procedure, TCCA is added to a refluxing solution of 3-methylpyridazine in a solvent like chloroform. chemicalbook.com The reaction proceeds to yield the desired chlorinated product. TCCA's utility is further enhanced by its compatibility with various functional groups and its ability to be used in catalytic systems, which can amplify its reactivity for less reactive substrates. For instance, the combination of TCCA with a catalytic amount of Brilliant Green under visible light has been shown to effectively chlorinate deactivated heteroarenes.

Table 1: Comparison of Chlorinating Agents

| Feature | Traditional Agents (e.g., POCl₃) | Trichloroisocyanuric Acid (TCCA) |

|---|---|---|

| Physical State | Liquid/Gas | Solid |

| Handling | Difficult, corrosive, toxic fumes | Easy, safe to handle |

| Cost | Variable | Low-cost, commercially available dntb.gov.uaflvc.org |

| Byproducts | Acidic and corrosive waste | Cyanuric acid (easily filtered) enamine.net |

| Versatility | Generally high | Highly versatile for various substrates dntb.gov.uaenamine.net |

| Safety | High risk, requires special precautions | Stable and safe dntb.gov.uaenamine.net |

Green Chemistry Metrics and Environmental Considerations in Synthesis

The principles of green chemistry are increasingly being applied to evaluate and improve synthetic routes. Key metrics used to assess the environmental impact of a chemical process include Atom Economy (AE), Reaction Mass Efficiency (RME), E-Factor (environmental factor), and Process Mass Intensity (PMI). mdpi.comresearchgate.net An ideal synthesis maximizes the incorporation of all materials used in the process into the final product, thereby minimizing waste. mdpi.com

The use of TCCA in chlorination reactions generally scores well on green chemistry metrics. researchgate.netresearchgate.net Its solid nature and the formation of cyanuric acid as a recoverable, solid byproduct simplify purification and reduce the generation of hazardous liquid waste. enamine.net In a modified synthesis of a related compound, 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, the chlorination step using TCCA was evaluated. researchgate.net The assessment of parameters like E-factor, which measures the amount of waste produced per unit of product, indicated that this step was significantly more environmentally friendly compared to other steps in the synthesis. researchgate.net The E-factor for the TCCA-mediated oxidation step was found to be a low 3.2, signifying minimal waste generation. researchgate.net This highlights the potential of TCCA as a greener alternative in the production of chlorinated pyridazine derivatives. researchgate.net

Table 2: Key Green Chemistry Metrics

| Metric | Description | Goal |

|---|---|---|

| Atom Economy (AE) | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | Maximize |

| Reaction Mass Efficiency (RME) | (Mass of isolated product / Total mass of reactants) x 100% | Maximize |

| E-Factor | Total mass of waste / Mass of product | Minimize |

| Process Mass Intensity (PMI) | Total mass input / Mass of product | Minimize |

Catalytic Approaches in the Synthesis of Pyridazine Derivatives

Catalysis offers powerful tools for the efficient and selective synthesis of pyridazine derivatives under mild conditions. Various catalytic systems have been developed to construct the pyridazine ring. organic-chemistry.orgliberty.edu Copper-catalyzed aerobic cyclizations of β,γ-unsaturated hydrazones provide an efficient route to 1,6-dihydropyridazines, which can be easily converted to pyridazines. organic-chemistry.org This method is valued for its good yields and high functional group tolerance. organic-chemistry.org

Zinc chloride (ZnCl₂) has also been employed as a catalyst in fusion reactions to synthesize imidazo[4,5-c]pyridazine derivatives. nih.govresearchgate.net Another significant advancement is the use of Lewis acid-mediated inverse electron demand Diels-Alder reactions, which allow for the synthesis of functionalized pyridazines with high regiocontrol. organic-chemistry.org Furthermore, metal-free approaches are gaining traction as sustainable alternatives. organic-chemistry.org For example, the aza-Diels-Alder reaction between 1,2,3-triazines and 1-propynylamines proceeds under neutral, metal-free conditions to afford pyridazine derivatives in high yields, showcasing the potential for developing more cost-effective and environmentally friendly synthetic strategies. organic-chemistry.org

Scale-Up Synthesis and Process Safety Studies

Development of Scalable Processes for Multikilogram Production

The transition from laboratory-scale synthesis to multikilogram production presents significant challenges related to scalability, cost-effectiveness, and process safety. For a compound like 3-(Chloromethyl)pyridazine hydrochloride, the choice of reagents and reaction conditions is critical for large-scale applications. The use of reagents that are safe, stable, inexpensive, and easy to handle is paramount.

Trichloroisocyanuric acid (TCCA) is particularly attractive for large-scale and industrial applications due to its favorable properties. dntb.gov.ua It is a stable solid that avoids the handling issues associated with gaseous or corrosive liquid chlorinating agents. dntb.gov.uaenamine.net The byproduct of the reaction, cyanuric acid, is also a solid that can be easily removed by filtration, simplifying the workup process on a large scale. enamine.net The development of a scalable process would involve optimizing reaction parameters such as solvent choice, temperature, and stoichiometry to ensure high yield and purity while maintaining a high level of safety. The synthesis of a related compound, 3-(chloromethyl)pyridine hydrochloride, has been detailed in patents, outlining specific molar ratios and temperature controls for steps like oxidation and chlorination, which are crucial for consistent and safe production on a larger scale. google.com

Reaction Calorimetry and Hazard Identification in Industrial Synthesis

The industrial-scale synthesis of chloromethylated heteroaromatic compounds, including this compound, necessitates a thorough understanding of reaction thermodynamics and potential hazards to ensure operational safety. While specific calorimetric data for the this compound synthesis is not widely published, valuable insights can be drawn from studies on structurally similar compounds, such as 2,3-bis(chloromethyl)pyridine (B1602016) hydrochloride. acs.org The critical step in many syntheses is the chlorination of the corresponding hydroxymethyl precursor, often using hazardous reagents like thionyl chloride (SOCl₂). acs.orggoogle.com

Reaction calorimetry is a crucial tool for evaluating chlorination procedures to identify thermal risks. acs.org For instance, in the synthesis of 2,3-bis(chloromethyl)pyridine hydrochloride, calorimetry was used to assess various chlorination methods. acs.org The use of thionyl chloride as both a reagent and a solvent is a common laboratory-scale procedure but poses significant challenges for scale-up due to safety and environmental concerns. acs.org Calorimetry helps quantify the heat of reaction, the rate of heat release, and the potential for thermal runaway, which can lead to dangerous pressure build-up and release of toxic gases.

A primary hazard identified in processes using thionyl chloride is its potential for violent decomposition and incompatibility with certain solvents. acs.org Thionyl chloride is a hazardous substance, and reducing its usage is beneficial for both environmental and cost reasons. google.com The reaction of pyridyl carbinol with thionyl chloride can initially form an oily semi-solid, which requires careful handling to crystallize properly. google.com Inhalation or ingestion of related pyridine compounds can lead to central nervous system depression and damage to the liver and kidneys. haz-map.com Furthermore, the product itself, this compound, is classified as a corrosive solid that can cause severe skin and eye damage and is suspected of causing genetic defects. haz-map.comsigmaaldrich.comsigmaaldrich.com

Mitigation Strategies for Hazardous Reagent/Solvent Incompatibilities

Effective mitigation strategies are essential for managing the hazards associated with the synthesis of this compound and its analogs. These strategies are primarily focused on the careful selection of reagents and solvents, as well as strict control of reaction conditions.

A key finding from safety studies on analogous syntheses is the hazardous incompatibility between thionyl chloride and certain ether solvents, such as methyl tert-butyl ether (MTBE). acs.org In the presence of hydrogen chloride (HCl), a byproduct of the chlorination, MTBE can decompose, leading to the rapid outgassing of large volumes of isobutylene. acs.org This can cause a dangerous and rapid increase in reactor pressure. Therefore, a primary mitigation strategy is to avoid such solvent systems in scaled-up processes.

A safer and more scalable alternative involves using an inert solvent like toluene. acs.orggoogle.com Research has shown that conducting the chlorination with thionyl chloride in toluene is a viable and safer option. acs.org To further control the reaction, the pyridyl carbinol precursor is added slowly to the thionyl chloride solution while maintaining the reaction temperature below a critical threshold, typically not exceeding 35°C, often with the aid of a water bath. google.com This controlled addition helps manage the exothermic nature of the reaction and prevents the formation of impurities. google.com The use of a small amount of a catalyst, such as dimethylformamide (DMF) (e.g., 1% v/v in toluene), has also been identified as a safe condition for scale-up. acs.org

Post-reaction mitigation involves safely handling the product and byproducts. The recovery of the crystalline product can be facilitated by applying a vacuum or purging with nitrogen to aid precipitation, followed by filtration and washing. google.com Personal protective equipment, including chemical-impermeable gloves, safety goggles, and respiratory protection, is mandatory to prevent contact with the corrosive materials. sigmaaldrich.comechemi.com

Synthesis of Related Chloromethyl Pyridazine Isomers and Analogs

The synthetic methodologies for chloromethylated pyridines are well-established and provide a comparative framework for understanding the synthesis of this compound.

Comparative Synthetic Pathways for 2-(Chloromethyl)pyridine (B1213738) Hydrochloride

Several routes exist for the synthesis of 2-(chloromethyl)pyridine hydrochloride, a key isomer. A common and high-yielding method involves the direct chlorination of 2-(hydroxymethyl)pyridine (also known as 2-pyridinylmethanol) with thionyl chloride. chemicalbook.com In this procedure, 2-pyridinylmethanol is added to an excess of thionyl chloride at a low temperature (0°C), followed by refluxing the solution. The excess thionyl chloride is then removed under a vacuum to yield the product in quantitative amounts. chemicalbook.com

An alternative multi-step pathway starts from 2-methylpyridine (B31789) (2-picoline). google.comgoogle.com This process involves:

N-Oxidation : 2-methylpyridine is oxidized to 2-methylpyridine N-oxide using hydrogen peroxide in acetic acid. google.comgoogle.com

Acetoxylation : The N-oxide then reacts with glacial acetic acid to form 2-pyridylcarbinol acetate (B1210297). google.com

Hydrolysis : The acetate ester is hydrolyzed to 2-pyridinemethanol. google.comgoogle.com

Chlorination : Finally, the resulting alcohol is chlorinated with thionyl chloride to give the target compound, 2-(chloromethyl)pyridine hydrochloride. google.comgoogle.com

Phosphoryl chloride in the presence of triethylamine (B128534) can also be used to convert 2-picoline-N-oxide directly to 2-chloromethylpyridine with high conversion and selectivity. researchgate.net

| Starting Material | Key Reagents | Key Steps | Reported Yield | Reference |

|---|---|---|---|---|

| 2-(Hydroxymethyl)pyridine | Thionyl chloride (SOCl₂) | Direct chlorination | 100% | chemicalbook.com |

| 2-Methylpyridine | H₂O₂, Acetic Acid, SOCl₂ | N-Oxidation, Acetoxylation, Hydrolysis, Chlorination | High | google.comgoogle.com |

| 2-Picoline N-oxide | Phosphoryl chloride, Triethylamine | Direct conversion | 90% conversion | researchgate.net |

Synthesis of 4-(Chloromethyl)pyridine (B78701) Hydrochloride

The synthesis of 4-(chloromethyl)pyridine hydrochloride, also known as 4-picolyl chloride hydrochloride, typically follows a multi-step route starting from 4-methylpyridine (B42270) (4-picoline). google.com The established pathway includes the following transformations:

Oxidation : 4-methylpyridine is oxidized to 4-picolinic acid using a strong oxidizing agent like potassium permanganate in water at 75-80°C. google.com

Esterification : The resulting 4-picolinic acid is esterified with methanol under acidic conditions to produce methyl pyridine-4-carboxylate. google.com

Reduction : The ester is then reduced to 4-pyridinemethanol (B147518). google.com

Chlorination : The final step involves the reaction of 4-pyridinemethanol with thionyl chloride to afford 4-(chloromethyl)pyridine hydrochloride. google.com The molar ratio of the alcohol to thionyl chloride is typically controlled at 1:1.1-1.3. google.com

This compound is a versatile reagent used in organic synthesis, particularly for the protection of functional groups and in peptide synthesis.

| Starting Material | Key Reagents | Intermediate Products | Final Step | Reference |

|---|---|---|---|---|

| 4-Methylpyridine | 1. KMnO₄ 2. Methanol, Acid 3. Reducing Agent 4. Thionyl Chloride | 4-Picolinic Acid → Methyl pyridine-4-carboxylate → 4-Pyridinemethanol | Chlorination of 4-pyridinemethanol | google.com |

Preparation of Bis(chloromethyl)pyridine Hydrochlorides

The synthesis of pyridine rings bearing two chloromethyl groups, such as 2,6-bis(chloromethyl)pyridine (B1207206) hydrochloride, also often begins with the corresponding dimethylpyridine isomer (lutidine). patsnap.comgoogle.com A common route for the 2,6-isomer starts from 2,6-lutidine and mirrors the pathways for mono-substituted analogs. patsnap.comgoogle.com

The process involves:

Oxidation : 2,6-lutidine is oxidized with potassium permanganate in water to yield 2,6-pyridinedicarboxylic acid. patsnap.comgoogle.com The reaction temperature is maintained at 75-80°C. patsnap.com

Esterification : The dicarboxylic acid is then esterified with methanol, typically under the influence of sulfuric acid, to form the corresponding dimethyl ester. google.com

Reduction : The diester is reduced to 2,6-bis(hydroxymethyl)pyridine.

Chlorination : The final step is a double chlorination of the diol with thionyl chloride to produce 2,6-bis(chloromethyl)pyridine hydrochloride.

A scalable process for a different isomer, 2,3-bis(chloromethyl)pyridine hydrochloride, was developed starting from 2,3-pyridinedimethanol and using thionyl chloride in toluene with a DMF catalyst. acs.org These bis-substituted compounds are important building blocks, for example, in the synthesis of ligands for organometallic chemistry.

| Starting Material | Key Reagents | Intermediate Products | Final Step | Reference |

|---|---|---|---|---|

| 2,6-Lutidine | 1. KMnO₄ 2. Methanol, H₂SO₄ 3. Reducing Agent 4. Thionyl Chloride | 2,6-Pyridinedicarboxylic acid → Dimethyl 2,6-pyridinedicarboxylate → 2,6-Bis(hydroxymethyl)pyridine | Chlorination of 2,6-bis(hydroxymethyl)pyridine | patsnap.comgoogle.com |

Reactivity and Derivatization Chemistry of 3 Chloromethyl Pyridazine Hydrochloride

Nucleophilic Substitution Reactions at the Chloromethyl Group

The most prominent feature of 3-(chloromethyl)pyridazine's reactivity is the benzylic-like chloride on the methyl substituent. The electron-withdrawing nature of the adjacent pyridazine (B1198779) ring activates the C-Cl bond, making the methylene (B1212753) carbon highly electrophilic and susceptible to attack by a wide array of nucleophiles. This facilitates classic SN2 reactions, providing a straightforward method for introducing diverse functional groups onto the pyridazine scaffold.

The displacement of the chloride ion by nitrogen, sulfur, and oxygen nucleophiles is a fundamental and widely utilized transformation of 3-(chloromethyl)pyridazine (B1315788). These reactions are typically performed under basic conditions to neutralize the generated HCl and, if starting from the hydrochloride salt, to free the nucleophile.

Amines: Primary and secondary amines, as well as hydrazine (B178648) and its derivatives, readily react with 3-(chloromethyl)pyridazine to form the corresponding 3-(aminomethyl)pyridazines. researchgate.netwur.nl These reactions are crucial for linking the pyridazine core to other pharmacophores or for building more complex heterocyclic systems. For example, reaction with substituted anilines is a key step in the synthesis of various biologically active molecules.

Thiols: Thiolates, generated from thiols by treatment with a base, are excellent nucleophiles and react efficiently to yield 3-(arylthiomethyl)- or 3-(alkylthiomethyl)pyridazines. This thioether linkage is a common motif in medicinal chemistry.

Alcohols: While alcohols are weaker nucleophiles than amines or thiols, their corresponding alkoxides can effectively displace the chloride to form ether linkages. The reaction of unactivated alcohols can be promoted using methods like the triphosgene-pyridine system, which activates the alcohol for substitution. nih.gov

Below is a table summarizing representative nucleophilic substitution reactions.

| Nucleophile | Reagent Example | Product Type | Typical Conditions |

| Amine | Aniline | 3-(Anilinomethyl)pyridazine | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, CH₃CN), Heat |

| Thiol | 4-Aminothiophenol | 3-(((4-Aminophenyl)thio)methyl)pyridazine | Base (e.g., NaH), Solvent (e.g., THF), Room Temp |

| Alcohol | Methanol (B129727) (as sodium methoxide) | 3-(Methoxymethyl)pyridazine | NaOMe, Methanol, Reflux |

| Hydrazine | Hydrazine hydrate (B1144303) | 3-(Hydrazinylmethyl)pyridazine | Ethanol, Reflux |

The utility of 3-(chloromethyl)pyridazine hydrochloride as a synthetic building block is powerfully demonstrated in its use to construct complex, fused heterocyclic systems. One of the most significant applications is the synthesis of the imidazo[1,2-b]pyridazine (B131497) scaffold, which is a core component of several kinase inhibitors. nih.gov

In a typical synthesis, 3-(chloromethyl)pyridazine first undergoes a substitution reaction. For instance, it can be converted to 3-amino-6-chloropyridazine (B20888). This intermediate then serves as the foundation for building the fused imidazole (B134444) ring. The reaction of 3-amino-6-chloropyridazine with an α-haloketone, followed by cyclization, yields the imidazo[1,2-b]pyridazine core. This scaffold has proven effective in targeting a variety of protein kinases, including those found in parasites like Plasmodium falciparum and human kinases such as DYRKs and CLKs. nih.govnih.gov The subsequent derivatization of this scaffold has led to potent and selective inhibitors, highlighting the importance of the initial alkylation chemistry of the pyridazine starting material. nih.gov

Electrophilic and Radical Reactions Involving the Pyridazine Ring

While reactions at the chloromethyl group dominate its chemistry, the pyridazine ring itself can participate in various transformations, although its reactivity is heavily influenced by the presence of two adjacent, electron-withdrawing nitrogen atoms.

The pyridazine ring is an electron-deficient heterocycle. nih.gov This deficiency, caused by the electronegativity of the two nitrogen atoms, generally deactivates the ring towards electrophilic aromatic substitution. The nitrogen atoms themselves are the most basic sites and are prone to protonation or alkylation. The pKa of pyridazine is approximately 2.0, indicating weak basicity. nih.gov

Compared to its diazine isomers, pyrimidine (B1678525) and pyrazine, pyridazine possesses the largest dipole moment. nih.gov This polarity influences its interactions and reactivity. Computational studies and experimental data indicate that the C-4 and C-5 positions are the most electron-rich carbons, making them the most likely (though still reluctant) sites for electrophilic attack. Conversely, the positions adjacent to the nitrogen atoms (C-3 and C-6) are the most electron-poor and are more susceptible to nucleophilic attack, particularly if a good leaving group is present on the ring. Radical reactions on the pyridazine core are less common but can be initiated under specific conditions, often leading to complex product mixtures unless guided by specific functionalities.

Information specifically detailing the photoenzymatic reductive coupling of this compound with alkenes is not prominently available in the reviewed literature. However, the broader field of photochemistry and biocatalysis has seen the development of methods for C-C bond formation. Photoenzymatic processes often utilize the ability of an enzyme, such as an ene-reductase, to generate a radical species from a substrate upon photoexcitation. This radical can then engage in coupling reactions with partners like alkenes. Given the growing interest in combining photoredox catalysis with enzymology, it is conceivable that pyridazine derivatives could be substrates for such transformations, potentially enabling novel dearomatization or functionalization pathways. researchgate.net

Advanced Synthetic Transformations for Complex Molecule Construction

This compound is a key starting material for multi-step syntheses aimed at constructing molecules with significant structural complexity and biological function. Its ability to act as a reactive handle allows for its incorporation into larger frameworks, which are then elaborated through further chemical steps.

A prime example is the construction of fused polycyclic systems, such as pyrimido[1,2-b]pyridazines. semanticscholar.org The synthesis can begin with the reaction of a 3-aminopyridazine (B1208633) derivative (obtainable from 3-(chloromethyl)pyridazine) with reagents like methyl (Z)-2-benzyloxycarbonylamino-3-(dimethylamino)propenoate. semanticscholar.org This condensation and cyclization sequence builds a pyrimidinone ring fused to the original pyridazine core. The resulting pyrimido[1,2-b]pyridazine can be further functionalized. For instance, an amino group on the newly formed ring can be converted into a diazonium salt. This reactive intermediate can then undergo various transformations, including a "ring-switching" reaction where heating in primary alcohols leads to the formation of 1-(substituted pyridazin-3-yl)-1H-1,2,3-triazole-4-carboxylates. semanticscholar.org This demonstrates how advanced transformations can dramatically alter the heterocyclic scaffold, starting from a simple pyridazine precursor. Such synthetic strategies are vital in drug discovery for creating diverse molecular libraries to screen for therapeutic potential. acs.orgresearchgate.netnih.gov

Use as a Building Block in Pharmaceutical and Agrochemical Synthesis

The inherent reactivity of the chloromethyl group makes this compound a valuable precursor for introducing the pyridazine moiety into larger molecules. This is particularly significant in the synthesis of pharmaceuticals and agrochemicals, where the pyridazine scaffold is a known pharmacophore associated with a wide spectrum of biological activities. mdpi.comnih.govresearchgate.net

The chloromethyl function acts as a potent electrophile, readily undergoing nucleophilic substitution reactions. This allows for the straightforward linkage of the pyridazine core to various functional groups, including amines, thiols, and alcohols, to create a diverse library of derivatives. For instance, N-alkylation reactions with nitrogen-containing heterocycles like morpholine, piperazine, and imidazole are common, yielding compounds with potential therapeutic applications. guidechem.com The synthesis of these derivatives is often straightforward, involving the reaction of 3-(chloromethyl)pyridazine with the desired nucleophile in the presence of a base.

In agrochemical research, pyridazine derivatives are explored for their potential as herbicides and insecticides. google.comguidechem.com The ability to easily modify the structure using this compound as a starting material allows for the systematic optimization of biological activity, selectivity, and physicochemical properties required for effective crop protection agents.

Development of Novel Pharmacophores and Biologically Active Molecules

The pyridazine ring is a "privileged" structure in medicinal chemistry, meaning it is a recurring motif in many biologically active compounds. nih.gov Its π-deficient nature and the presence of two adjacent nitrogen atoms allow for a variety of non-covalent interactions with biological targets, such as hydrogen bonding and chelation. nih.gov Consequently, this compound is frequently employed in the development of novel pharmacophores and molecules with potential therapeutic value. mdpi.comnih.gov

Researchers have utilized this building block to synthesize new classes of compounds with a range of biological activities, including anticancer, antibacterial, and antiviral properties. mdpi.comnih.govnih.gov For example, it has been used as a key intermediate in the synthesis of Polo-like kinase 4 (PLK4) inhibitors, which are investigated for their anticancer potential. guidechem.com The strategy often involves a molecular hybridization approach, where the pyridazine moiety is combined with other known pharmacophores to create hybrid molecules with enhanced potency or novel mechanisms of action. nih.gov The synthesis of pyridazin-3(2H)-one derivatives, which show a broad range of biological effects, often starts from precursors that could be derived from 3-(chloromethyl)pyridazine. mdpi.comrsc.org

The following table showcases examples of biologically active molecular scaffolds synthesized using pyridazine-based building blocks.

| Target Scaffold | Synthetic Application | Potential Biological Activity |

| N-(Pyridinylmethyl) heterocycles | N-alkylation of various nitrogen heterocycles with chloromethyl pyridines. | Diverse CNS and other therapeutic targets. |

| Pyrido[2,3-d]pyrimidines | Cyclization reactions starting from functionalized pyridines. nih.gov | PIM-1 kinase inhibition, anticancer. nih.gov |

| Pyridazin-3(2H)-one derivatives | Condensation and cyclization reactions. mdpi.comrsc.org | Antibacterial, vasorelaxant. mdpi.comrsc.org |

| Fused Pyridazine Systems | Intramolecular cyclization of substituted pyridazines. nih.gov | Antiviral (Anti-HAV). nih.gov |

Suzuki-Miyaura Couplings and Cross-Coupling Strategies for Derivatization

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent a powerful and versatile method for the derivatization of pyridazine systems. nih.govresearchgate.net These reactions enable the formation of carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl substituents onto the pyridazine core. The electron-deficient character of the pyridazine ring can facilitate the oxidative addition step in the catalytic cycle, often without the need for highly specialized or expensive ligands. nih.gov

While the chloromethyl group itself is not directly used in a Suzuki coupling, the pyridazine ring can be functionalized with a halogen (e.g., chlorine or bromine) suitable for such reactions. For instance, a related compound, 3-chloro-6-(chloromethyl)pyridazine, could undergo selective Suzuki coupling at the 3-position. biosynth.comchemicalbook.com The strategy involves coupling a halogenated pyridazine with an appropriate aryl- or heteroarylboronic acid in the presence of a palladium catalyst and a base. nih.govnih.gov This approach is widely used to synthesize biaryl and heterobiaryl structures, which are common motifs in pharmaceuticals and materials science. researchgate.netrsc.org

The development of efficient catalytic systems, including those that work in environmentally benign solvents like water, has broadened the applicability of these methods for synthesizing industrially important molecules, such as fungicides. rsc.org

The table below summarizes typical conditions for Suzuki-Miyaura reactions involving pyridazine substrates.

| Catalyst System | Coupling Partners | Solvent System | Typical Yields | Reference |

| Pd(PPh₃)₄ / Na₂CO₃ | Halogenated pyridazine, (Hetero)arylboronic acid | DME/Ethanol/Water | Fair to low | nih.gov |

| Pd(OAc)₂ / PCy₃·HBF₄ / Cs₂CO₃ | 1-Bromo-3-(chloromethyl)benzene, Arylboronic acid | Toluene (B28343)/Water | 73-95% | nih.gov |

| Pd-catalyst / Base | Electron-poor aryl chlorides, Arylboronic acid | Water | Up to 97% | rsc.org |

Cyclization and Annulation Reactions for Fused Heterocycles

The this compound moiety is a valuable precursor for constructing fused heterocyclic systems, where the pyridazine ring is annulated with another ring. nih.govmdpi.com These polycyclic structures are of great interest in medicinal chemistry due to their rigid frameworks, which can allow for precise positioning of functional groups to interact with biological targets.

One common strategy involves intramolecular cyclization. A nucleophile can be introduced at the chloromethyl position, and a second reactive group can be present elsewhere on the pyridazine ring or the newly introduced side chain. Subsequent reaction between these two groups leads to the formation of a new ring. For example, reaction with hydrazine hydrate can lead to the formation of fused triazine systems. nih.gov

Annulation reactions, which involve the formation of a new ring onto an existing one in a single synthetic operation, are also employed. bohrium.comrsc.org For instance, Rh(III)-catalyzed dual C-H activation and coupling of hydrazones (derived from N-amino heterocycles) with alkynes can produce a variety of fused pyridazine systems, such as pyrrolopyridazines. nih.gov These advanced methods provide efficient access to complex heterocyclic scaffolds from simple starting materials. nih.gov

Mechanistic Studies of Chemical Transformations

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions, predicting outcomes, and designing new synthetic pathways.

Investigation of Reaction Intermediates and Transition States

The study of reaction mechanisms often involves the detection or postulation of transient species like reaction intermediates and transition states. For nucleophilic substitution at the chloromethyl group, the reaction typically proceeds through a transition state with significant Sₙ2 character.

In more complex transformations, such as ring transformations or cross-coupling reactions, a variety of intermediates can be involved. For example, in the amination of halogenated pyridazines with potassium amide, the reaction can proceed through different pathways, including the formation of didehydropyridazine (pyridazyne) intermediates. wur.nl These highly reactive species are then trapped by a nucleophile. The investigation of these pathways often relies on trapping experiments and detailed analysis of product distribution under various conditions. In palladium-catalyzed cross-coupling cycles, key intermediates include Pd(0) and Pd(II) species, and their interconversion through oxidative addition, transmetalation, and reductive elimination steps drives the reaction forward. researchgate.net

Computational Chemistry for Mechanistic Insights

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of complex organic reactions involving pyridazine derivatives. mdpi.comnih.govresearchgate.netacs.org These methods allow for the calculation of the energies of reactants, intermediates, transition states, and products, providing a detailed picture of the reaction energy profile.

DFT calculations can be used to:

Determine Molecular Geometry: Optimize the three-dimensional structures of molecules and transition states. mdpi.com

Analyze Electronic Structure: Investigate the distribution of electrons using tools like Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MEP) maps. This helps in understanding the reactivity and interaction sites of the molecules. mdpi.comnih.gov

Calculate Reaction Barriers: Determine the activation energies for different possible reaction pathways, which helps in predicting the most likely mechanism.

Rationalize Selectivity: Explain the regio- and stereoselectivity observed in reactions by comparing the energies of different transition states leading to various products.

For example, DFT studies on pyridazine derivatives have been used to investigate their conformational preferences, electronic properties, and the energetics of their reactions, providing insights that are complementary to experimental findings. mdpi.comnih.gov

Spectroscopic and Computational Characterization in Academic Research

Advanced Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for the unambiguous identification and characterization of molecular structures. For 3-(Chloromethyl)pyridazine (B1315788) hydrochloride, a combination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), UV-Visible, and Mass Spectrometry (MS) provides a complete picture of its atomic and molecular framework. X-ray Diffraction (XRD) further offers definitive proof of its solid-state architecture.

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. In the case of 3-(Chloromethyl)pyridazine hydrochloride, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the pyridazine (B1198779) ring and the nature of the side chain.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the pyridazine ring protons and the chloromethyl protons. The pyridazine ring protons typically appear in the aromatic region (δ 7.0-9.5 ppm). Due to the electron-withdrawing nature of the nitrogen atoms and the chloromethyl group, these protons are shifted downfield. The protons on the pyridazine ring will exhibit characteristic splitting patterns (doublets or multiplets) due to spin-spin coupling. The methylene (B1212753) protons of the chloromethyl group (-CH₂Cl) are anticipated to appear as a singlet in the range of δ 4.5-5.0 ppm. The exact chemical shifts can be influenced by the solvent and the protonation state of the pyridazine nitrogen atoms. In studies of various pyridazine derivatives, the ring protons are consistently found in the downfield region, confirming the deshielding environment. nih.govresearchgate.netresearchgate.netmdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. For this compound, distinct signals are expected for each carbon atom. The carbons of the pyridazine ring typically resonate in the aromatic region (δ 120-160 ppm). The carbon atom attached to the chloromethyl group (C3) and the carbons adjacent to the nitrogen atoms are expected to be the most deshielded. The carbon of the chloromethyl group (-CH₂Cl) is expected to appear in the range of δ 40-50 ppm. Detailed analysis of substituted pyridazin-3(2H)-ones has shown that the C3 carbon resonates at approximately δ 164.00 ppm, while other ring carbons appear between δ 130-140 ppm, which provides a comparative basis for the expected shifts in this compound. rsc.org

| Proton (¹H) | Expected Chemical Shift (ppm) | Carbon (¹³C) | Expected Chemical Shift (ppm) |

| Pyridazine Ring Protons | 7.0 - 9.5 | Pyridazine Ring Carbons | 120 - 160 |

| -CH₂Cl | 4.5 - 5.0 | -CH₂Cl | 40 - 50 |

| Note: These are estimated values based on data from related pyridazine derivatives. |

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of the pyridazine ring and the chloromethyl group.

Key expected vibrational frequencies include C-H stretching from the aromatic ring (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations of the pyridazine ring (in the range of 1400-1600 cm⁻¹), and the C-Cl stretching of the chloromethyl group (typically around 650-850 cm⁻¹). The presence of the hydrochloride salt may lead to broad N-H stretching bands if one of the pyridazine nitrogens is protonated. Studies on various pyridazine derivatives have consistently identified the aromatic C=C and C=N stretching vibrations within these expected regions. liberty.edunih.gov For instance, in a series of synthesized pyridazines, the aromatic ring stretches were observed around 1596 cm⁻¹. liberty.edu

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=C and C=N Ring Stretch | 1400 - 1600 |

| C-Cl Stretch | 650 - 850 |

| N-H Stretch (as hydrochloride) | Broad, ~2500-3000 |

| Note: These are estimated values based on data from related pyridazine derivatives. |

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. Aromatic systems like pyridazine exhibit characteristic absorption bands in the UV region. The spectrum of this compound is expected to show π → π* and n → π* transitions associated with the pyridazine ring. The exact position of the absorption maxima (λmax) can be influenced by the substituents and the solvent. Research on 3,6-disubstituted pyridazines has shown that the electronic properties are sensitive to the nature of the substituents. researchgate.net The introduction of a chloromethyl group is expected to cause a bathochromic (red) or hypsochromic (blue) shift in the absorption bands compared to the parent pyridazine molecule.

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak corresponding to the free base, 3-(Chloromethyl)pyridazine. The isotopic pattern of this peak would be characteristic of a molecule containing one chlorine atom (with a prominent M+2 peak approximately one-third the intensity of the molecular ion peak).

Common fragmentation pathways would likely involve the loss of the chloromethyl group or the chlorine atom. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula. Mass spectral studies of various pyridazine derivatives have been instrumental in confirming their molecular weights and elucidating their fragmentation patterns. researchgate.netnih.gov

Computational Chemistry Approaches

Computational chemistry provides a theoretical framework to complement experimental findings. Methods such as Density Functional Theory (DFT) can be used to predict the geometric, spectroscopic, and electronic properties of this compound.

Computational studies on related pyridazine derivatives have been successfully employed to:

Optimize the molecular geometry and predict bond lengths and angles. researchgate.netresearchgate.net

Calculate theoretical vibrational frequencies to aid in the assignment of experimental FT-IR spectra. researchgate.net

Predict NMR chemical shifts, which can be correlated with experimental data for structural validation.

Model electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, to understand the molecule's reactivity and electronic transitions. researchgate.net

For this compound, computational analysis could provide valuable insights into its conformational preferences, the distribution of electron density, and its reactivity profile, thereby guiding further synthetic applications.

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure and optimizing the geometry of molecules. For pyridazine derivatives, DFT calculations, commonly using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms. These calculations yield precise information on bond lengths, bond angles, and dihedral angles.

In a hypothetical DFT study of this compound, the optimized geometry would reveal the planarity of the pyridazine ring and the spatial orientation of the chloromethyl substituent. The presence of the hydrochloride would involve the protonation of one of the ring's nitrogen atoms, leading to specific changes in the ring's geometry compared to its free base form. Bond lengths within the pyridazine ring would be expected to be intermediate between typical single and double bonds due to aromaticity, though the protonation would introduce asymmetry.

Table 1: Hypothetical Optimized Geometrical Parameters based on DFT Studies of Pyridazine Derivatives

| Parameter | Predicted Value Range | Description |

| C-N Bond Length (Ring) | 1.32 - 1.34 Å | Length of the carbon-nitrogen bonds within the pyridazine ring. |

| N-N Bond Length (Ring) | 1.33 - 1.35 Å | Length of the nitrogen-nitrogen bond in the pyridazine ring. |

C-C Bond Length (Ring) | 1.39 - 1.41 Å | Length of the carbon-carbon bonds within the pyridazine ring. | | C-C Bond Length (Side Chain) | 1.49 - 1.52 Å | Length of the bond between the ring and the chloromethyl group. | | C-Cl Bond Length | 1.77 - 1.80 Å | Length of the carbon-chlorine bond. | | C-N-N Bond Angle | ~118° - 121° | Bond angle within the pyridazine ring. | | N-C-C Bond Angle | ~120° - 123° | Bond angle within the pyridazine ring. |

Note: These values are illustrative and based on general findings for similar heterocyclic compounds. Actual values for this compound would require a specific calculation.

HOMO-LUMO Analysis for Reactivity and Energy Gaps

Frontier Molecular Orbital (FMO) theory is pivotal for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability and chemical reactivity.

For a molecule like this compound, the HOMO is expected to be located primarily on the electron-rich pyridazine ring, while the LUMO would also be distributed across the ring system, particularly influenced by the electron-withdrawing chloromethyl group. A smaller HOMO-LUMO gap signifies a molecule that is more easily polarized and thus more chemically reactive. Computational studies on similar pyridazine derivatives have established that such analyses are vital for predicting their biological and chemical activities.

Table 2: Key Quantum Chemical Descriptors from FMO Analysis

| Parameter | Formula | Significance |

| HOMO-LUMO Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | (I + A) / 2 | Measures the power of a molecule to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color spectrum to represent the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while areas of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack.

In the case of this compound, the MEP surface would likely show the most negative potential around the non-protonated nitrogen atom of the pyridazine ring, making it a primary site for electrophilic interaction. The hydrogen atoms, particularly the one attached to the protonated nitrogen and those on the chloromethyl group, would exhibit the most positive potential, indicating them as sites for nucleophilic attack. This analysis is crucial for understanding intermolecular interactions, including hydrogen bonding.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugation, and intramolecular interactions by analyzing the delocalization of electron density between filled Lewis-type orbitals (donors) and empty non-Lewis-type orbitals (acceptors). The stabilization energy, E(2), associated with these interactions quantifies their strength.

Prediction of Reactivity Patterns and Spectroscopic Properties

The collective data from DFT, FMO, MEP, and NBO analyses allow for robust predictions of a molecule's reactivity and its spectroscopic signatures. For instance, the calculated vibrational frequencies from DFT can be correlated with experimental FT-IR and Raman spectra to confirm the molecular structure.

The reactivity of this compound is dictated by the interplay of the electron-deficient pyridazine ring (due to the electronegative nitrogen atoms) and the chloromethyl group. The LUMO distribution and MEP map would suggest that the ring is susceptible to nucleophilic substitution reactions, a common reactivity pattern for chlorodiazines. The chlorine atom of the chloromethyl group is also a leaving group, making this position reactive towards nucleophiles. The computational models provide a theoretical foundation for understanding and predicting the outcomes of such chemical transformations.

Biological and Pharmacological Research Applications

Investigation of Biological Activities and Molecular Interactions

Research into the specific biological activities and molecular interactions of 3-(Chloromethyl)pyridazine (B1315788) hydrochloride is not documented in available scientific literature. However, the pyridazine (B1198779) core is a well-known pharmacophore, and its derivatives have been extensively investigated for a wide range of biological activities. rjptonline.org The biological effects of pyridazine derivatives are highly dependent on the nature and position of substituents on the pyridazine ring. nih.gov

There is no specific research detailing the antimicrobial properties of 3-(Chloromethyl)pyridazine hydrochloride. Generally, the pyridazine scaffold is a component of various compounds that have been investigated for antimicrobial activity. rjptonline.orgbiomedpharmajournal.org The introduction of different substituents onto the pyridazine ring can lead to compounds with activity against various bacterial and fungal strains. nih.govresearchgate.netmdpi.com For instance, certain chloro-derivatives of pyridazine have demonstrated notable antibacterial activity. researchgate.net However, without specific studies, the antimicrobial potential of this compound remains unconfirmed.

Specific studies on the anti-inflammatory properties of this compound are not available. The pyridazinone core, a related structure, is recognized for its potential in developing anti-inflammatory agents, with some derivatives acting as cyclooxygenase (COX) inhibitors. mdpi.comnih.govnih.gov The anti-inflammatory activity of pyridazine derivatives is influenced by their specific molecular structure. mdpi.comnih.gov The potential for this compound to exhibit anti-inflammatory effects has not been scientifically investigated.

There is no direct evidence from scientific studies to support or refute the anticancer properties of this compound. The pyridazine structure is considered a "privileged scaffold" in medicinal chemistry and has been incorporated into numerous derivatives investigated for their anticancer potential. nih.gov The anticancer activity of these compounds is often linked to their ability to interact with specific biological targets, such as protein kinases. nih.gov For example, some chlorinated pyridazin-3(2H)-ones have been identified as novel anti-cancer agents. scholarena.com However, the specific anticancer activity of this compound has not been evaluated.

No carcinogenicity or specific cytotoxicity studies for this compound have been reported in the available literature. Cytotoxicity is a common endpoint evaluated for novel chemical entities, and various pyridazine derivatives have been assessed for their cytotoxic effects against different cancer cell lines. asianpubs.orgnih.gov

There are no records of in vivo bioassays conducted in animal models to determine the carcinogenicity of this compound.

Due to the absence of in vivo carcinogenicity studies, there is no data available on tumor development or dose-response relationships for this compound.

Carcinogenicity and Cytotoxicity Studies

Clastogenicity and Chromosomal Damage Assessment

The presence of a chloromethyl group is a key structural feature. Such groups are known to be reactive and can function as alkylating agents, a class of compounds that can interact with DNA and potentially lead to mutations and chromosomal aberrations. Therefore, it is plausible that this compound could exhibit clastogenic activity. However, without direct experimental data from assays such as the micronucleus test or chromosomal aberration test on this specific compound, any such potential remains speculative.

Mechanism of Action at the Molecular Level

Interaction with Cellular Macromolecules (DNA, Proteins)

The molecular mechanism of action of this compound is predicated on its chemical structure, which features a reactive chloromethyl group attached to a pyridazine ring. This combination suggests a high potential for interaction with cellular macromolecules like DNA and proteins. Pyridazine analogs have been noted for their ability to substitute bases within DNA duplexes, indicating that the pyridazine ring itself can be recognized by biological systems researchgate.net.

The chloromethyl group is a well-known electrophilic moiety, making the entire molecule a potential alkylating agent. Alkylating agents are compounds that can transfer an alkyl group to nucleophilic sites in biological molecules. Key nucleophilic sites in the cell include the nitrogen and oxygen atoms in the purine (B94841) and pyrimidine (B1678525) bases of DNA, as well as sulfhydryl, amino, carboxyl, and hydroxyl groups in amino acid residues of proteins. The covalent modification of these macromolecules can lead to significant downstream biological effects.

Alkylating Agent Activity and its Biological Consequences

The primary mode of action anticipated for this compound is its function as an alkylating agent. The chloromethyl group is a reactive site that can undergo nucleophilic substitution reactions with various biomolecules. This reactivity is a hallmark of many compounds used in chemotherapy. For example, chloromethyl-substituted pyrazole (B372694) nucleosides have been synthesized and shown to possess cytostatic activity, underscoring the potential of the chloromethyl group in designing bioactive agents nih.gov.

The biological consequences of such alkylating activity are profound. Alkylation of DNA can lead to the formation of DNA adducts, which can disrupt the normal processes of DNA replication and transcription. This can trigger cellular responses such as cell cycle arrest, DNA repair, and, if the damage is too extensive, apoptosis (programmed cell death). The modification of proteins by alkylation can alter their structure and function, leading to the inhibition of enzyme activity or the disruption of cellular signaling pathways.

Inhibition of Enzyme Activity and Disruption of DNA Replication

The pyridazine scaffold is a component of many compounds that have been shown to inhibit various enzymes. For example, different pyridazine derivatives have been identified as inhibitors of pyridoxal-phosphate dependent enzymes nih.gov, poly(ADP-ribose) polymerase 1 (PARP-1) ekb.eg, and various protein kinases such as JNK1 acs.org. This suggests that the pyridazine ring can serve as a suitable framework for binding to the active sites of enzymes.

The alkylating nature of this compound further suggests a potential for irreversible enzyme inhibition. By forming a covalent bond with a critical amino acid residue in the active site of an enzyme, it could permanently inactivate the enzyme. Furthermore, the ability of pyrimidine nucleotide analogues lacking the 2-keto group to inhibit DNA polymerase activity suggests that modifications to the heterocyclic ring structure can interfere with the process of DNA replication oup.com. Given that this compound can potentially interact with and damage the DNA template, it is also likely to disrupt DNA replication indirectly.

Applications in Drug Discovery and Development

Scaffold for Novel Therapeutic Agents

The pyridazine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and its versatile chemical properties. nih.govresearchgate.netnih.govnih.govrjptonline.orgblumberginstitute.org This heterocyclic system is endowed with unique physicochemical characteristics, such as weak basicity and a high dipole moment, which can be advantageous for drug-target interactions. nih.gov The pyridazine scaffold has been successfully incorporated into a wide range of therapeutic agents, including those with anticancer, anti-inflammatory, and antiviral activities. nih.govnih.govrjptonline.org

The compound this compound represents a valuable starting material or building block for the synthesis of more complex molecules. The reactive chloromethyl group provides a chemical handle for introducing a variety of other functional groups and for linking the pyridazine core to other molecular fragments. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize the biological activity, selectivity, and pharmacokinetic properties of new drug candidates. The adaptability of the pyridazine scaffold makes it an attractive platform for the development of novel therapeutic agents targeting a diverse range of diseases.

Design and Synthesis of Pyridazine-Based Pharmacophores

The pyridazine ring is a versatile pharmacophore, and there is significant interest in developing new synthetic methods to access this system. rjptonline.org this compound is a key reagent in this endeavor. The chloromethyl group is an electrophilic site, susceptible to nucleophilic substitution reactions. This reactivity allows medicinal chemists to readily attach the pyridazine core to various other molecular fragments, effectively creating new pharmacophores. For instance, chloro-pyridazine derivatives can be reacted with amines, such as piperazine, to generate novel compound series. nih.gov This strategy was employed to develop a series of chloro-pyridazine piperazines as potential human rhinovirus (HRV) inhibitors, designed based on a pharmacophore model of known capsid-binding agents. nih.gov The synthesis often involves the reaction of the chloromethyl group with a nucleophile, such as an amine or thiol, to form a new carbon-nitrogen or carbon-sulfur bond, thereby linking the pyridazine scaffold to another part of the target molecule. This approach is fundamental to building a library of compounds for screening against various biological targets.

Development of Biologically Active Small Molecules

The pyridazine scaffold is a component of numerous therapeutic agents and is widely distributed in biologically active frameworks. rjptonline.org The use of this compound and related derivatives as building blocks has led to the discovery of potent, biologically active small molecules.

A notable example is the recent discovery of 3-(fluoro-imidazolyl)pyridazine derivatives as powerful agonists for the Stimulator of Interferon Genes (STING) protein, a promising target for cancer immunotherapy. scribd.comacs.orgnih.gov In this research, scientists synthesized a series of compounds using a 3-(fluoro-imidazolyl)pyridazine scaffold. acs.org The lead compound, designated A4, demonstrated high binding affinity to multiple variants of human STING and effectively activated the STING pathway in both human and mouse cell lines. acs.orgnih.gov Systemic administration of compound A4 in mouse models resulted in significant tumor regression. nih.govacs.org These findings highlight the pyridazine core's importance in creating systemically effective small molecules for therapeutic purposes. acs.org

| Assay | Cell Line | Measurement | Result |

|---|---|---|---|

| STING Activation | Human THP1 | EC50 | 0.06 µM |

| STING Activation | Mouse RAW 264.7 | EC50 | 14.15 µM |

Furthermore, other research has demonstrated the versatility of the pyridazine core in developing agents with different biological activities. For example, various pyridazinone derivatives have been synthesized and screened for antibacterial activity against multiple strains, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

Lead Optimization and Structure-Activity Relationship (SAR) Studies

Once an initial "hit" or "lead" compound with desired biological activity is identified, lead optimization is performed to improve its properties. This process heavily relies on structure-activity relationship (SAR) studies, which investigate how modifying a molecule's chemical structure affects its biological activity. acs.orgnih.gov The pyridazine scaffold is highly amenable to such studies.

In the development of pyridazine-based inhibitors of amyloid fibril formation, researchers synthesized a series of related derivatives to understand the structural requirements for activity. acs.orgnih.gov They systematically altered substituents on the aromatic rings attached to the pyridazine core to study the effects of bulkiness, hydrogen-bonding ability, and substituent position. nih.gov This SAR study revealed that the position of the substituent on the aryl ring was crucial for inhibitory activity and that a fluorinated compound was a more effective kinetic inhibitor than the original lead compound. nih.gov

Similarly, in a study on pyridazinone derivatives with antibacterial properties, researchers performed SAR studies by dividing the tested compounds into distinct series. mdpi.com They evaluated how N-alkylation by introducing an ethyl ester group, and the subsequent hydrolysis of that ester to a carboxylic acid, impacted antibacterial efficacy. mdpi.com

| Structural Modification | Observed Effect on Antibacterial Activity |

|---|---|

| Introduction of ethyl ester at N-1 position | Led to a decrease in activity against certain strains. |

| Hydrolysis of the ester to a carboxylic acid | Resulted in an increase in activity against Gram-negative bacteria. |

These studies exemplify how systematic modifications to the pyridazine core and its substituents allow researchers to build a clear understanding of the structure-activity relationship, guiding the design of more potent and effective drug candidates. acs.orgresearchgate.net

Pharmacokinetic and Bioavailability Considerations of Hydrochloride Salts

The salt form of an active pharmaceutical ingredient (API) can significantly influence its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). numberanalytics.comnumberanalytics.com Converting a drug into a salt is a common strategy to enhance its chemical stability, solubility, and dissolution rate. bjcardio.co.uknih.gov Approximately half of all drugs used in therapy are administered as salts. nih.gov

Hydrochloride salts are among the most frequently used salt forms for basic drugs. numberanalytics.comnih.gov The formation of a hydrochloride salt from a basic parent drug typically increases its aqueous solubility and dissolution rate, which can lead to improved bioavailability for orally administered drugs. bjcardio.co.uknih.gov For instance, the hydrochloride salt of a compound can exhibit significantly higher water solubility compared to its free base form. nih.gov In one study, the hydrochloride salt of KRM-II-81 was found to be approximately 13-14 times more soluble in water than its free base. nih.gov This enhanced solubility is particularly important at lower pH values, such as those found in the stomach, which can facilitate faster absorption. nih.gov

| Property | General Effect of Salt Formation (especially Hydrochloride) | Rationale |

|---|---|---|

| Aqueous Solubility | Increased | The ionic nature of the salt interacts more favorably with polar water molecules than the neutral free base. |

| Dissolution Rate | Increased | Higher solubility generally leads to a faster rate at which the solid drug dissolves in gastrointestinal fluids. |

| Chemical Stability | Often Improved | The salt form can be a more stable crystalline solid, less prone to degradation than the free base. |

| Bioavailability | Often Enhanced | Improved solubility and dissolution can lead to more complete and faster absorption of the drug into the bloodstream. |

Advanced Applications and Emerging Research Areas

Role in Materials Science and Industrial Applications

The distinct chemical properties of 3-(Chloromethyl)pyridazine (B1315788) hydrochloride and its derivatives make them valuable in the synthesis of advanced materials and specialty chemicals. The pyridazine (B1198779) moiety, an aromatic six-membered ring with two adjacent nitrogen atoms, imparts specific electronic characteristics, polarity, and coordinating capabilities to molecules. wikipedia.orgnih.gov

Precursor in Agrochemical and Specialty Chemical Production

3-(Chloromethyl)pyridazine hydrochloride is a key intermediate in the synthesis of more complex molecules for the agrochemical and pharmaceutical industries. The chloromethyl group is a reactive site that facilitates the introduction of the pyridazine scaffold into larger molecular structures through nucleophilic substitution reactions.